molecular formula C9H14O3 B13220100 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13220100
M. Wt: 170.21 g/mol
InChI Key: XZWRMCXJCDOUBL-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and proteins, potentially inhibiting their function. The methoxy group and oxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds, such as:

    Cyclopropane-1-carbaldehyde: Lacks the methoxy and oxolane rings, making it less complex.

    2-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.

    2-(3-Methoxyoxolan-3-yl)cyclopropane-1-methanol:

These comparisons highlight the unique features of this compound, such as its specific functional groups and structural complexity.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-11-9(2-3-12-6-9)8-4-7(8)5-10/h5,7-8H,2-4,6H2,1H3

InChI Key

XZWRMCXJCDOUBL-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOC1)C2CC2C=O

Origin of Product

United States

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